molecular formula C9H9BrS B595027 1-Bromo-3-cyclopropylthiobenzene CAS No. 1280786-81-3

1-Bromo-3-cyclopropylthiobenzene

Cat. No.: B595027
CAS No.: 1280786-81-3
M. Wt: 229.135
InChI Key: JORAQKMAPMVMTJ-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropylthiobenzene is an organic compound with the molecular formula C9H9BrS. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a cyclopropylthio group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Scientific Research Applications

1-Bromo-3-cyclopropylthiobenzene finds applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in cross-coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropylthiobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, ensuring high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropylthiobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropylthiobenzene involves its interaction with various molecular targets. The bromine atom and the cyclopropylthio group confer unique reactivity, allowing the compound to participate in diverse chemical transformations. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

    1-Bromo-3-(cyclopropylmethyl)thiobenzene: Similar in structure but with a cyclopropylmethyl group instead of a cyclopropylthio group.

    1-Bromo-3-nitrobenzene: Contains a nitro group instead of a cyclopropylthio group.

    1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a cyclopropylthio group.

Uniqueness: 1-Bromo-3-cyclopropylthiobenzene is unique due to the presence of the cyclopropylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-3-cyclopropylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrS/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORAQKMAPMVMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682088
Record name 1-Bromo-3-(cyclopropylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-81-3
Record name 1-Bromo-3-(cyclopropylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium t-butoxide (4 g) and cyclopropyl bromide (7.6 mL) were added to a solution of 3-bromothiophenol (6 g) in dimethyl sulfoxide (30 mL), and the mixture was stirred at 80° C. for five hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was sequentially washed with water and brine, dried over sodium sulfate and filtered, after which the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→7:3) to give the title compound as a light yellow oil (1.6 g, 23%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
23%

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